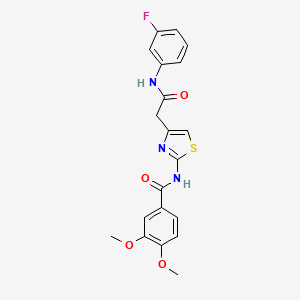

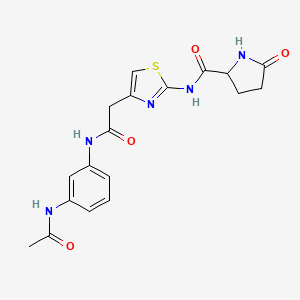

N-(4-(2-((3-乙酰氨基苯基)氨基)-2-氧代乙基)噻唑-2-基)-5-氧代吡咯烷-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of chemicals that exhibit significant biochemical properties, including potential antimicrobial and anticancer activities. Its structure suggests a complex synthesis pathway and the potential for diverse chemical reactions and interactions due to the presence of multiple functional groups, such as amide, carboxamide, and thiazole.

Synthesis Analysis

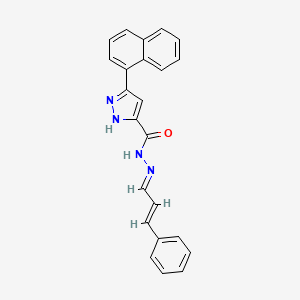

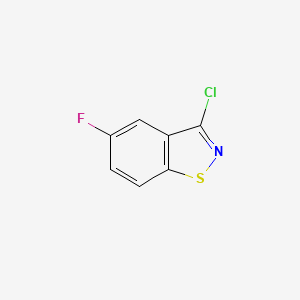

The synthesis of similar thiazolidin-based compounds involves multi-step reactions, starting from basic building blocks to achieve the desired complex structures. For example, new N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides have been synthesized and shown antimicrobial activity, suggesting a method that could potentially be adapted for our target compound (Incerti et al., 2017).

Molecular Structure Analysis

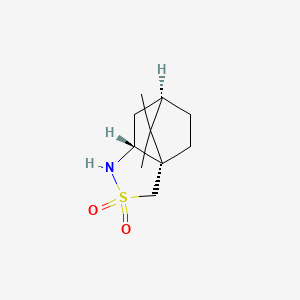

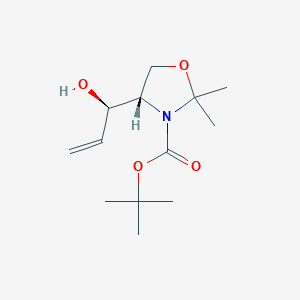

The molecular structure of compounds similar to our target has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction, which are essential for confirming the presence of specific functional groups and the overall architecture of the molecule (Jayarajan et al., 2019).

Chemical Reactions and Properties

The chemical behavior of thiazolidin-based compounds includes the ability to undergo various reactions, such as cyclocondensation, which can lead to the formation of new heterocyclic assemblies. Such reactivity is crucial for the development of compounds with potential biological applications (Obydennov et al., 2017).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are fundamental for understanding the compound's behavior in biological systems. These properties can be influenced by the molecular structure and the presence of specific functional groups.

Chemical Properties Analysis

The chemical properties of thiazolidin-based compounds are largely defined by their functional groups, leading to a wide range of interactions and reactivities. For instance, the presence of the carboxamide and thiazole groups can contribute to the compound's potential as a kinase inhibitor, as seen in related research on similar compounds (Lombardo et al., 2004).

科学研究应用

合成与表征

有机化学和药物化学领域的研究通常涉及合成和表征新化合物,用于各种应用,包括制药。例如,合成3-(5-(2-氧化物)-(4-取代苯氧基)-苯并[d]二氧磷杂环四唑噻吩-2-羧酰胺,展示了创造具有潜在生物活性的复杂分子,通过红外光谱、核磁共振和质谱等方法进行表征(Talupur, Satheesh, & Chandrasekhar, 2021)。

抗菌活性

抗菌剂的开发是一个关键的研究领域,特别是随着多药耐药菌株的出现。研究已经探讨了新合成化合物的抗菌性能,例如评估噻唑和吡唑衍生物对各种致病菌和真菌的活性,显示出有希望的活性(Basavarajaiah & Mruthyunjayaswamy, 2008)。

作用机制

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s worth noting that thiazole derivatives, which share a similar structure, have been found to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit bacterial DNA gyrase , which is an essential enzyme involved in DNA replication.

Biochemical Pathways

Given the diverse biological activities associated with thiazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic profile of similar compounds, such as thiazole derivatives, has been found to be favorable .

Result of Action

Thiazole derivatives have been associated with a range of effects at the molecular and cellular level, including antimicrobial, anti-inflammatory, and cytotoxic effects .

属性

IUPAC Name |

N-[4-[2-(3-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4S/c1-10(24)19-11-3-2-4-12(7-11)20-16(26)8-13-9-28-18(21-13)23-17(27)14-5-6-15(25)22-14/h2-4,7,9,14H,5-6,8H2,1H3,(H,19,24)(H,20,26)(H,22,25)(H,21,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQOFWMLKQVESN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2494319.png)

![2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2494324.png)

![3-[[(E)-2-cyano-3-[2-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2494329.png)

![2-[(2-Chloroacetyl)amino]-N-methylcyclopentane-1-carboxamide](/img/structure/B2494336.png)

![3-(2-Ethoxyphenoxy)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2494339.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B2494340.png)